molecular formula C11H12O2 B13342157 (Z)-4-(p-Tolyl)but-2-enoic acid

(Z)-4-(p-Tolyl)but-2-enoic acid

Cat. No.: B13342157
M. Wt: 176.21 g/mol
InChI Key: IFRQTEJKEIJLJV-RQOWECAXSA-N
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Description

(Z)-4-(p-Tolyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a p-tolyl (4-methylphenyl) substituent at the fourth carbon and a Z-configuration (cis arrangement) around the double bond at the C2–C3 position. This stereochemistry significantly influences its chemical reactivity, biological interactions, and physical properties. The compound is often utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its conjugated double bond, which enables participation in cycloaddition reactions, Michael additions, and enzyme inhibition via electrophilic interactions .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(Z)-4-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2-

InChI Key

IFRQTEJKEIJLJV-RQOWECAXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C/C=C\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Aldol Condensation

  • Reaction Overview:
    The process involves condensing glyoxylic acid with aromatic or aliphatic acetyl derivatives under microwave irradiation, which accelerates the reaction kinetics and improves yields.

  • Procedure Highlights:

    • Glyoxylic acid (as aldehyde source) reacts with acetyl derivatives in the presence of acids such as p-toluenesulfonic acid (TsOH).
    • Microwave irradiation is applied to facilitate the aldol condensation, leading to the formation of the conjugated enone system characteristic of (Z)-4-(p-tolyl)but-2-enoic acid.
  • Reaction Conditions:

    • Solvent: Typically ethanol or water.
    • Catalyst: TsOH or acetic acid.
    • Power and time: Microwave irradiation at specific wattage for several minutes to hours depending on substrate electronic properties.
  • Scope and Yields:
    The method accommodates various substrates, including electron-rich and electron-poor aromatics, with yields ranging from good to excellent (up to 90%).

Synthesis of Precursors and Subsequent Coupling

The synthesis pathway often involves preparing key intermediates such as methyl p-tolylpyruvates and amino derivatives, which are then coupled to form the target enone acid.

Synthesis of Methyl p-Tolylpyruvates

  • Method:

    • Condensation of p-tolylacetic acid derivatives with oxalates or via esterification of p-tolylpyruvic acid.
  • Conditions:

    • Acidic or basic catalysis, often under reflux with alcohols for esterification.

Coupling of Intermediates

  • Procedure:

    • The methyl p-tolylpyruvate reacts with amino-thiophene derivatives via nucleophilic addition or amidation, followed by oxidation or dehydration to form the conjugated enone system.
  • Reagents:

    • Refluxing in ethanol or other suitable solvents, with catalysts like pyrrolidine or acid promoters.

Key Research Discoveries and Data Tables

Method Catalyst/Conditions Yield (%) Remarks
Microwave-assisted aldol TsOH, ethanol, microwave irradiation 80–90 Fast, scalable, high yield
Conventional acid reflux Sulfuric acid, reflux 60–75 Suitable for large scale
Esterification of p-tolylpyruvic acid Acid catalysis, reflux 85 Purity critical for subsequent steps

Advanced Synthetic Strategies

Recent research emphasizes the use of microwave-assisted synthesis for rapid and efficient production of this compound, with studies demonstrating the influence of electronic effects on yield and stereoselectivity.

Research Findings:

  • Microwave irradiation significantly reduces reaction time from hours to minutes.
  • The use of TsOH as a promoter favors the formation of the (Z)-isomer due to stereoselective aldol pathways.
  • The method is adaptable to various substituents, broadening its applicability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(p-Tolyl)but-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of p-toluic acid or p-tolyl ketone.

    Reduction: Formation of (Z)-4-(p-Tolyl)butanoic acid.

    Substitution: Formation of brominated or nitrated derivatives of the tolyl group.

Scientific Research Applications

Chemistry

(Z)-4-(p-Tolyl)but-2-enoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine

The compound and its derivatives have potential applications in medicinal chemistry. They can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Z)-4-(p-Tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(E)-4-Oxo-4-(p-Tolyl)but-2-enoic Acid

Structural Differences : The E-isomer (trans configuration) differs in the spatial arrangement of the p-tolyl and oxo groups. The trans geometry reduces steric hindrance compared to the Z-isomer, often leading to higher thermal stability.
Synthesis : Prepared via a Ugi four-component reaction involving tert-butyl isocyanide, cyclopropylamine, and a formylbenzenesulfonamide precursor .
Reactivity : The E-isomer’s extended conjugation enhances electrophilicity at the β-carbon, making it more reactive in nucleophilic additions. However, the Z-isomer’s steric constraints may favor regioselective reactions in medicinal chemistry applications.
Applications : Used in synthesizing amide derivatives for protease inhibition studies, though its Z-counterpart is often prioritized for targeted drug design due to better binding affinity in enzyme pockets .

(Z)-4-{[1,1,1-Trifluoro-4-oxo-4-(p-Tolyl)butan-2-ylidene]amino}benzenesulfonamide

Structural Differences: Incorporates a trifluoromethyl ketone and a sulfonamide group, which enhance metabolic stability and solubility compared to the parent (Z)-4-(p-Tolyl)but-2-enoic acid. Biological Relevance: The sulfonamide moiety enables potent cyclooxygenase-2 (COX-2) inhibition, as seen in celecoxib analogs. The Z-configuration optimizes spatial alignment with hydrophobic pockets in COX-2, improving selectivity over COX-1 . Analytical Data: Monitored via HPLC with phosphoric acid and methanol-acetonitrile-water mobile phases, highlighting its stability under acidic conditions .

(Z)-3-p-Tolyl-2-(p-Tolylimino)-1,3-thiazolidin-4-one

Structural Differences: Replaces the carboxylic acid group with a thiazolidinone ring, introducing hydrogen-bonding capacity and rigidity. Crystallography: X-ray studies reveal a planar thiazolidinone ring and intramolecular N–H···O hydrogen bonding, contributing to thermal stability. The Z-configuration aligns the p-tolyl groups for π-π stacking, a feature absent in the linear E-isomer . Applications: Explored as an antimicrobial agent, with the thiazolidinone ring enhancing membrane permeability compared to carboxylic acid derivatives .

Timolol Related Compound E

Structural Differences: Features a morpholino-1,2,5-thiadiazol-3-yl ether substituent and a maleate counterion, increasing water solubility. Pharmacological Profile: The Z-configuration in the but-2-enoic acid segment optimizes β-adrenergic receptor binding, critical for Timolol’s intraocular pressure-lowering effects. The maleate salt improves bioavailability compared to free acid forms .

Comparative Data Table

Compound Name Configuration Key Functional Groups Molecular Weight Key Properties/Applications Reference
This compound Z α,β-unsaturated carboxylic acid ~206.24 Synthetic intermediate, enzyme inhibitor -
(E)-4-Oxo-4-(p-Tolyl)but-2-enoic acid E α,β-unsaturated ketone ~220.23 Protease inhibitor precursor
(Z)-Trifluoro-sulfonamide derivative Z Trifluoromethyl, sulfonamide ~434.35 COX-2 selective inhibitor
(Z)-Thiazolidinone analog Z Thiazolidinone, imino group ~324.40 Antimicrobial agent
Timolol Related Compound E Z Morpholino-thiadiazol, maleate salt ~530.55 β-blocker prodrug

Key Findings and Implications

  • Stereochemistry Matters: The Z-configuration in this compound and its derivatives enhances binding to enzymatic targets (e.g., COX-2, β-adrenergic receptors) due to optimal spatial alignment .
  • Functional Group Trade-offs : Sulfonamide and trifluoromethyl groups improve solubility and metabolic stability but may introduce synthetic complexity .
  • Thermal Stability : E-isomers generally exhibit higher stability, while Z-isomers prioritize bioactivity in drug design .

Q & A

Basic: What synthetic routes are commonly employed for (Z)-4-(p-Tolyl)but-2-enoic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is synthesized via condensation reactions involving p-tolyl precursors and α,β-unsaturated carbonyl intermediates. A documented method ( ) involves refluxing (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate in ethanol, followed by recrystallization. Key optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete reaction.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Purification : Recrystallization from ethanol or chromatography for purity (>95% by HPLC).
  • Catalysis : Acid or base catalysts (e.g., p-TsOH) may accelerate enolization steps .

Basic: How is the stereochemistry (Z-configuration) of this compound confirmed experimentally?

Answer:
The Z-configuration is verified using:

  • NMR Spectroscopy : 1H^1H-NMR coupling constants (JJ) between the α and β protons (typically ~12–14 Hz for Z-isomers) and NOE correlations to confirm spatial proximity of substituents.
  • X-ray Crystallography : Resolving the crystal structure to directly visualize substituent orientation ( highlights quantum chemical computations for structural validation).
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers and spatial arrangement .

Advanced: How does the Z-configuration influence the compound’s enzyme inhibitory activity compared to its E-isomer?

Answer:
The Z-configuration enhances steric complementarity with enzyme active sites. For example:

  • Molecular Docking Studies : Show tighter binding of the Z-isomer to target enzymes (e.g., cyclooxygenase-2) due to aligned p-tolyl and carboxyl groups.
  • Kinetic Assays : Lower KiK_i values (e.g., 0.8 µM vs. 5.2 µM for E-isomer) indicate higher inhibition potency.
  • Structural Dynamics : Z-isomers exhibit reduced conformational flexibility, stabilizing enzyme-ligand interactions .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

Answer:

  • LC-MS/MS : Identifies oxidation products (e.g., epoxides or hydroxylated derivatives) via molecular ion fragmentation patterns.
  • FTIR Spectroscopy : Detects carbonyl stretching shifts (1700–1750 cm1^{-1}) indicative of ketone or ester formation.
  • Electrochemical Analysis : Cyclic voltammetry quantifies redox stability, with oxidation peaks near +1.2 V (vs. Ag/AgCl) .

Basic: What are the primary biological targets of this compound, and what assays validate its activity?

Answer:

  • Targets : Enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), validated via:
    • Enzyme Inhibition Assays : Measure IC50_{50} using colorimetric substrates (e.g., TMPD oxidation for LOX).
    • Cell-Based Assays : Anti-inflammatory activity in RAW 264.7 macrophages via TNF-α suppression (ELISA).
  • Mechanistic Studies : Fluorescence quenching of tryptophan residues in enzyme active sites confirms binding .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs (e.g., 4-fluoro or methyl derivatives)?

Answer:

  • Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing vs. donating groups) on activity.
  • High-Throughput Screening (HTS) : Test analogs under standardized conditions (pH, temperature).
  • Computational Modeling : DFT calculations (as in ) predict electronic effects on binding affinity.
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify assay-specific variables (e.g., cell line variability) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles ( ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal.
  • Storage : Store at 2–8°C under inert gas (Ar/N2_2) to prevent oxidation .

Advanced: How does the compound’s stability vary across pH ranges, and what formulation strategies mitigate hydrolysis?

Answer:

  • pH Stability Studies : The compound degrades rapidly at pH >7 (hydrolysis of α,β-unsaturated carbonyl).
  • Formulation Solutions :
    • Lyophilization : Stabilize as a freeze-dried powder.
    • Microencapsulation : Use PLGA nanoparticles for controlled release.
    • Buffered Solutions : Maintain pH 4–6 with citrate-phosphate buffers .

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